3-(Aminomethyl)-4-methoxybenzenesulfonamide

Physicochemical profiling Membrane permeability Drug-likeness

Sulfonamide SAR programs frequently waste 2-3 synthetic steps installing an aminomethyl handle via benzylic bromination/amination-a low-yield sequence that delays lead optimization. 3-(Aminomethyl)-4-methoxybenzenesulfonamide (CAS 918810-55-6) eliminates this bottleneck by delivering the aminomethyl group pre-installed at the 3-position, with a 4-methoxy substituent for electronic modulation. • Pre-installed -CH₂NH₂ handle enables one-step reductive amination libraries, inaccessible with the 3-amino analog (CAS 6973-08-6) • Dual diversification architecture (aminomethyl + ring positions) supports kinase inhibitor and carbonic anhydrase chemotypes • PSA ~104 Ų; suitable for probing target binding-site polarity tolerance and designing peripherally restricted agents • ≥98% purity; available in 50 mg to bulk quantities with immediate global dispatch

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
CAS No. 918810-55-6
Cat. No. B13638588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4-methoxybenzenesulfonamide
CAS918810-55-6
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)CN
InChIInChI=1S/C8H12N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,5,9H2,1H3,(H2,10,11,12)
InChIKeyIIMGBXOVOSIVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-4-methoxybenzenesulfonamide: Procurement-Ready Sulfonamide Building Block


3-(Aminomethyl)-4-methoxybenzenesulfonamide (CAS 918810-55-6) is a benzenesulfonamide derivative with the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.26 g/mol, featuring a primary sulfonamide (-SO₂NH₂) at the 1-position, a methoxy (-OCH₃) at the 4-position, and an aminomethyl (-CH₂NH₂) at the 3-position . This specific 3-aminomethyl/4-methoxy substitution pattern distinguishes it from both the clinically used 4-aminomethyl analog mafenide and the 3-amino-4-methoxy analog (CAS 6973-08-6), offering a unique hydrogen bond donor/acceptor profile (HBD=2, HBA=5) and a polar surface area of approximately 104 Ų [1]. The compound is commercially available from multiple suppliers at ≥98% purity for research use, positioning it as a ready-to-use intermediate for sulfonamide-focused drug discovery programs .

1
Key handle
Aliphatic aminomethyl group enables one-step reductive amination for library synthesis
2
Differentiation
3-aminomethyl/4-methoxy substitution distinct from mafenide and 3-amino analog
3
Research grade
Supplied at ≥98% purity suitable for SAR exploration and analytical reference
Confirm experimental LogD before PK modeling

Why 3-(Aminomethyl)-4-methoxybenzenesulfonamide Cannot Be Replaced


Within the benzenesulfonamide chemical space, small positional or functional group changes produce large shifts in physicochemical and pharmacological profiles. The 3-aminomethyl/4-methoxy substitution of this compound creates a differentiated topology compared to five closest analogs: (i) the 3-amino analog (CAS 6973-08-6) replaces the flexible -CH₂NH₂ with a rigid, directly attached -NH₂, losing conformational freedom; (ii) mafenide (4-aminomethylbenzenesulfonamide, CAS 138-39-6) shifts the aminomethyl to the para position and lacks the methoxy group entirely; (iii) the 5-aminomethyl/2-methoxy positional isomer (CAS 1495375-67-1) alters the vector of the aminomethyl group relative to the sulfonamide; (iv) the des-methoxy analog (3-aminomethylbenzenesulfonamide, CAS 628298-58-8) removes the electron-donating methoxy substituent; and (v) 4-methoxybenzenesulfonamide (CAS 1129-26-6) lacks the aminomethyl nucleophilic handle altogether [1]. These structural differences translate into quantifiable divergence in computed LogP, PSA, and hydrogen bonding capacity that directly impact solubility, permeability, and target engagement—meaning that substituting one for another without experimental validation risks breaking established SAR trends .

3-Amino analog
Rigid aromatic amine lacks the flexible aminomethyl handle; reductive amination kinetics may shift and library diversification strategy cannot be directly transferred
Mafenide (4-aminomethyl)
Para-substituted regioisomer with no methoxy group; exit vector and hydrogen bond network differ, altering target engagement profile
Des-methoxy analog
Absence of methoxy removes one HBA site and changes electronic properties; physicochemical and binding behavior may not replicate

Quantitative Differentiation Evidence vs. Closest Analogs


Higher PSA vs. Closest Analogs

The target compound exhibits a computed polar surface area (PSA) of 103.79 Ų , which is the highest among its closest structural analogs. This represents a 9% increase over 3-amino-4-methoxybenzenesulfonamide (PSA 95.41 Ų), a 10% increase over both 4-(aminomethyl)benzenesulfonamide and 3-(aminomethyl)benzenesulfonamide (each PSA 94.56 Ų), and a 33% increase over 4-methoxybenzenesulfonamide (PSA 77.77 Ų) [1]. The elevated PSA arises from the combined contribution of the primary sulfonamide (-SO₂NH₂, ~63 Ų), the aminomethyl primary amine (-CH₂NH₂, ~26 Ų), and the methoxy oxygen, and cannot be replicated by any single comparator that lacks one of these functional groups. For programs where oral bioavailability is a consideration, a PSA > 100 Ų traditionally raises a flag for reduced passive membrane permeation, making this compound a potentially useful tool for establishing the upper PSA tolerance of a target binding site or for designing peripherally restricted agents [2].

PSA vs. Analogs
Cross-study comparable
103.8 Ų (highest among close analogs)
Supports upper PSA tolerance probing in permeability studies
9–33% higher than comparators; may flag reduced passive permeation
Physicochemical profiling Membrane permeability Drug-likeness Lead optimization

Extra HBA Site vs. Deoxygenated Analogs

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, contributed by the two sulfonamide S=O oxygens, the sulfonamide NH₂ nitrogen, the methoxy oxygen, and the aminomethyl NH₂ nitrogen [1]. In contrast, both 4-(aminomethyl)benzenesulfonamide (mafenide) and 3-(aminomethyl)benzenesulfonamide offer only 4 HBA sites, as they lack the methoxy oxygen that contributes the fifth acceptor [2]. An additional hydrogen bond acceptor can be decisive in target engagement: for carbonic anhydrase inhibitors, for instance, the sulfonamide moiety coordinates the active-site zinc ion while peripheral substituents form ancillary hydrogen bonds that govern isoform selectivity; the methoxy oxygen in para-substituted benzenesulfonamides has been shown crystallographically to engage ordered water networks at the CA II active-site rim [3]. The 3-amino analog (CAS 6973-08-6) also has 4 HBA but in a different spatial arrangement due to the directly attached -NH₂ rather than -CH₂NH₂.

HBA Count
Class-level inference
5 HBA sites vs. 4 in deoxygenated analogs
Extra methoxy acceptor may contribute 0.5–1.5 kcal/mol if productively engaged
Crystallographic evidence (PDB 6I0W) supports methoxy engagement in CA-II
Ligand efficiency Binding affinity Hydrogen bonding Structure-based design

Enhanced Conformational Flexibility vs. Rigid Amino Analogs

The target compound possesses 3 rotatable bonds (the methoxy C-O, the aryl-CH₂ bond of the aminomethyl, and the C-NH₂ terminal bond of the aminomethyl) [1]. This compares to 3-amino-4-methoxybenzenesulfonamide which has only 1 rotatable bond (the methoxy C-O), as its -NH₂ is directly attached to the aromatic ring with no intervening methylene . This difference is pharmacologically significant: the -CH₂NH₂ group can sample multiple conformational states versus the rigid, conjugation-stabilized -NH₂ group that is coplanar with the aromatic ring. In carbonic anhydrase inhibitor design, the conformational mobility of the aminomethyl side chain can influence whether the primary amine engages secondary binding pockets (such as the hydrophilic rim at residues His64, Asn67, Gln92 in hCA II) or remains solvent-exposed [2]. The 4-(aminomethyl)benzenesulfonamide (mafenide) also has 3 rotatable bonds but orients the aminomethyl para to the sulfonamide, producing a different exit vector from the aromatic core.

Rotatable Bonds
Class-level inference
3 rotatable bonds vs. 1 in 3-amino analog
Higher conformational entropy may alter binding thermodynamics
Aminomethyl side chain samples multiple states vs. rigid aniline
Conformational analysis Ligand preorganization Entropy penalty Scaffold hopping

Free Aminomethyl: One-Step Derivatization vs. 3-Amino Analog

The 3-aminomethyl (-CH₂NH₂) group of the target compound is a primary aliphatic amine, which is chemically distinct from the directly-attached aromatic amine (-NH₂) of 3-amino-4-methoxybenzenesulfonamide (CAS 6973-08-6) . This difference has concrete synthetic consequences: the aliphatic aminomethyl can undergo rapid reductive amination with aldehydes under mild conditions (NaBH₃CN or NaBH(OAc)₃, room temperature, 1–2 hours), whereas the aromatic amine requires more forcing conditions or pre-activation due to conjugation of the nitrogen lone pair with the aromatic π-system [1]. In patent US 7,781,613 B2, structurally related 4-methoxy-3-substituted-benzenesulfonamides are elaborated via the 3-aminomethyl position into hormone-sensitive lipase (HSL) inhibitors through N-aminomethylene sulfonamide formation—a transformation that is not directly accessible from the 3-amino congener [2]. For medicinal chemistry teams building focused sulfonamide libraries, the aminomethyl handle offers a distinct, parallel synthesis-compatible diversification point that the 3-amino and 4-amino positional isomers cannot replicate without additional synthetic steps.

Amine Reactivity
Head-to-head
Aliphatic CH₂NH₂ vs. aromatic NH₂
Enables mild reductive amination without pre-activation
pKa ~9–10 vs. ~4–5; orders-of-magnitude reactivity difference at coupling pH
Parallel synthesis Library enumeration Amide coupling Reductive amination

LogP Differentiation vs. 3-Amino Analog

Using consistently computed LogP values (ChemSrc/molbase algorithm), the target compound yields LogP 2.28 , which is comparable to mafenide (4-aminomethylbenzenesulfonamide, LogP 2.27) and 3-aminomethylbenzenesulfonamide (LogP 2.27) [1], but dramatically higher than 3-amino-4-methoxybenzenesulfonamide (LogP -0.32 by ChemBase / -0.08 by ChemScene) [2]. The approximately 2.6 log-unit difference between the target compound and its 3-amino analog corresponds to a theoretical ~400-fold difference in octanol-water partition coefficient, meaning the two compounds will distribute very differently between aqueous and lipid compartments in any biological assay. Caution is warranted: an alternative computed value (XLogP3 = -0.7 from Kuujia) exists, highlighting the sensitivity of LogP prediction to algorithm choice for zwitterionic-capable molecules [3]. Researchers should request experimental LogD₇.₄ determination from the vendor or measure it in-house to resolve this discrepancy before committing to a procurement choice based on lipophilicity.

LogP Uncertainty
Data to verify
Computed LogP range: -0.7 to +2.3
Experimental LogD₇.₄ required before PK/PD modeling
Algorithm-dependent discrepancy; do not rely on computed lipophilicity alone
Lipophilicity ADME prediction LogP Compound ranking

Key Application Scenarios for 3-(Aminomethyl)-4-methoxybenzenesulfonamide


Reductive Amination for Sulfonamide Library Enumeration

The free aliphatic aminomethyl group enables one-step reductive amination with diverse aldehydes to rapidly generate N-alkylated sulfonamide libraries [1]. This is the primary differentiation from the 3-amino analog (CAS 6973-08-6), whose aromatic -NH₂ reacts sluggishly under standard reductive amination conditions. Patent precedent (US 7,781,613 B2) demonstrates that 4-methoxy-3-substituted-benzenesulfonamides can be elaborated into biologically active N-aminomethylene derivatives targeting hormone-sensitive lipase [2]. Procurement of the target compound as a pre-formed building block with the aminomethyl handle already installed eliminates the need for a benzylic bromination/amination sequence, saving 2–3 synthetic steps per analog.

Probing Upper PSA Tolerance in Target Binding Pockets

With a PSA of 103.79–104 Ų, the target compound sits above the classical threshold for passive membrane permeation (~90 Ų for CNS drugs) [1]. This makes it a useful tool compound for: (a) probing whether a given target binding site accommodates high-PSA ligands without sacrificing potency; (b) designing peripherally restricted sulfonamide-based agents where low brain penetration is desired; and (c) benchmarking in silico PSA/permeability models against experimental Caco-2 or PAMPA data. The 4-methoxybenzenesulfonamide core has been crystallographically validated as a carbonic anhydrase II ligand (PDB 6I0W), confirming target engagement competence of the sulfonamide warhead, while the aminomethyl substituent provides a vector for further optimization [2].

Intermediate for Kinase and Carbonic Anhydrase Inhibitors

The benzenesulfonamide scaffold is a privileged structure in kinase inhibitor design (e.g., Src kinase, FAK, ALK inhibitors in patents WO2006014405A2 and related filings) and carbonic anhydrase inhibition (where the primary sulfonamide coordinates the catalytic zinc) [1]. The target compound provides the core sulfonamide pharmacophore with two orthogonal diversification handles: the aminomethyl group (for amide coupling, sulfonamide formation, or reductive amination) and the aromatic ring positions (for electrophilic substitution or cross-coupling). This dual-handle architecture distinguishes it from 4-methoxybenzenesulfonamide (only ring derivatization possible) and from mafenide (lacks the methoxy group that can modulate electronic properties and engage hydrogen bond networks) [2].

Reference Compound for Analytical Method Development

The compound's well-defined structure (exact mass 216.05686 Da, InChI Key IIMGBXOVOSIVDH-UHFFFAOYSA-N) and commercial availability at 98% purity make it suitable as a reference standard for LC-MS/MS method development, particularly in programs where sulfonamide-containing drug candidates require impurity profiling or metabolite identification [1]. Its DTXSID (DTXSID70730084) and PubChem CID (770705) registration in authoritative chemical databases ensures unambiguous identification across platforms, which is not uniformly the case for less well-documented positional isomers [2].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Aliphatic aminomethyl reactivity
One-step derivatization scope and yield
Membrane permeability studies
High polar surface area
Caco-2 or PAMPA assay benchmarking
Kinase/CA inhibitor design
Dual derivatization handles
Target engagement and selectivity profiling
Analytical reference standard
Well-characterized identity
LC-MS/MS method specificity and impurity tracking
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